molecular formula C9H16ClNO2 B12440582 (4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride

(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride

Cat. No.: B12440582
M. Wt: 205.68 g/mol
InChI Key: LDMQPNXJHDBACV-WSZWBAFRSA-N
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Description

(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride is a chemical compound that belongs to the class of oxazines. This compound is characterized by its unique hexahydrobenzo[b][1,4]oxazin-3-one structure, which is further modified by the presence of a methyl group at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride can be achieved through several synthetic routes. One efficient method involves the use of a one-pot convergent synthesis protocol. This method employs the Mitsunobu reaction followed by sequential cyclization to produce the desired oxazin-3-one derivatives . The reaction conditions typically involve the use of chiral 2,3-epoxy-4-trityloxybutanol, which ensures high enantioselectivity and yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazin-3-one derivatives.

    Reduction: Reduction reactions can convert the oxazin-3-one moiety to other functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents at various positions on the oxazin-3-one ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted oxazin-3-one derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride involves its interaction with specific molecular targets. The oxazin-3-one moiety can act as an inhibitor or activator of enzymes, depending on the functional groups attached to it. The compound’s effects are mediated through the modulation of enzyme activity, which can alter various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. These properties make it particularly valuable for applications requiring high purity and precise control over molecular interactions .

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-10-7-4-2-3-5-8(7)12-6-9(10)11;/h7-8H,2-6H2,1H3;1H/t7-,8-;/m0./s1

InChI Key

LDMQPNXJHDBACV-WSZWBAFRSA-N

Isomeric SMILES

CN1[C@H]2CCCC[C@@H]2OCC1=O.Cl

Canonical SMILES

CN1C2CCCCC2OCC1=O.Cl

Origin of Product

United States

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